6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
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Overview
Description
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine is a synthetic compound that belongs to the class of purine analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine typically involves multiple steps, including the protection of ribose, chlorination, and coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives with modified biological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
- N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
Uniqueness
The unique combination of functional groups in 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine may confer specific biological activities that are not observed in similar compounds. This uniqueness makes it a valuable subject for further research and development.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2-anilino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O7/c1-11(29)32-9-15-17(33-12(2)30)18(34-13(3)31)21(35-15)28-10-24-16-19(23)26-22(27-20(16)28)25-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVPRIMOFPPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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